ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate
Description
Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate (CAS 144367-60-2) is a fluorinated acrylate derivative with the molecular formula C₁₂H₉N₂O₂F₃ and a molecular weight of 270.207 g/mol . Its structure features:
- A cyano group at the α-position of the prop-2-enoate backbone.
- A 2,3,4-trifluorophenylamino substituent at the β-position.
- An ethyl ester group for solubility modulation.
Properties
IUPAC Name |
ethyl 2-cyano-3-(2,3,4-trifluoroanilino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-2-19-12(18)7(5-16)6-17-9-4-3-8(13)10(14)11(9)15/h3-4,6,17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISHJNKMEZITCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C(=C(C=C1)F)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 2,3,4-trifluoroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic attack of the aniline on the cyanoacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoroanilino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
Chemistry
In the field of organic chemistry, ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate serves as a crucial intermediate for synthesizing various organic compounds. Its reactivity allows it to participate in multiple chemical reactions:
- Oxidation : The compound can be oxidized to yield corresponding oxides.
- Reduction : Reduction processes can convert the cyano group into an amine.
- Substitution Reactions : The trifluoroanilino group can react with various nucleophiles.
Biology
Recent studies have explored the biological activities of this compound, particularly its potential antimicrobial and anticancer properties. The presence of the trifluorophenyl group enhances its interaction with biological targets:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial effects against various pathogens.
- Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation through specific biochemical pathways .
Medicine
This compound is being investigated for therapeutic applications:
- Drug Development : Its unique structural features make it a candidate for developing new pharmaceuticals targeting specific diseases.
- Mechanism of Action : Ongoing research aims to elucidate how this compound interacts with molecular targets within cells to exert its biological effects .
Industry
In industrial applications, this compound is utilized as a building block for:
- Advanced Materials : It is employed in the synthesis of functionalized polymers and materials with enhanced properties.
- Chemical Manufacturing : Its role as an intermediate in various chemical processes underscores its importance in industrial chemistry .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at low concentrations. |
| Study B | Anticancer Properties | Showed reduced viability of cancer cell lines treated with the compound. |
| Study C | Synthetic Applications | Highlighted efficiency in synthesizing complex organic molecules using this compound as an intermediate. |
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and trifluoroanilino group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of various biochemical pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects .
Comparison with Similar Compounds
Structural and Conformational Differences
a) Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate ()
- Molecular Formula: C₁₃H₁₃NO₃.
- Key Differences: Replaces the trifluorophenylamino group with a 4-methylphenyl group. Exhibits a syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°) due to steric and electronic effects of the methyl group .
- Implications: The absence of fluorine and the amino group reduces hydrogen-bonding capacity, impacting crystal packing and solubility.
b) Ethyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate (CAS 1261945-15-6, )
- Molecular Formula: C₁₂H₁₀FNO₂.
- Key Differences: Contains a single fluorine atom on the phenyl ring instead of three. Lacks the amino group, altering reactivity in cyclization reactions .
c) Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate (CAS 157951-16-1, )
- Molecular Formula: C₁₃H₁₀F₃NO₃.
- Key Differences: Substitutes the trifluorophenylamino group with a 3-(trifluoromethoxy)phenyl moiety. Introduces a trifluoromethoxy group (–OCF₃), enhancing lipophilicity and metabolic resistance .
- Implications : Increased steric bulk may hinder π-π stacking in crystal lattices compared to the target compound.
Physicochemical Properties
Key Observations :
- The thiophene derivative () exhibits a lower molecular weight and higher predicted boiling point (340.8°C) due to sulfur’s polarizability .
- Trimethoxyphenyl analogs () have higher molecular weights but lack fluorine, reducing thermal stability compared to fluorinated derivatives .
Thermodynamic and Crystallographic Insights
- Thermodynamic Data (): Fluorinated acrylate derivatives exhibit high heat capacities (e.g., 2-cyano-3-[4-(4-methylphenyl)-2-furan] acrylic acid ethyl ester) due to strong C–F bonds and molecular rigidity .
- Crystallography Tools : Structures of analogs were resolved using SHELX () and visualized via ORTEP-3 (), indicating similar methodologies apply to the target compound .
Biological Activity
Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various research findings regarding its activity against different biological targets.
Chemical Structure and Synthesis
Chemical Formula: C₁₂H₉F₃N₂O₂
Molecular Weight: 270.21 g/mol
CAS Number: 144367-60-2
The synthesis of this compound typically involves a reaction between ethyl cyanoacetate and 2,3,4-trifluoroaniline under basic conditions. Common bases used include sodium ethoxide or potassium carbonate, which facilitate the nucleophilic attack necessary for the formation of the compound.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. The presence of the trifluoroanilino group is believed to enhance its biological properties due to its electron-withdrawing effect.
Antimicrobial Activity
Studies have shown that compounds featuring similar structural motifs can exhibit significant antimicrobial activity. For instance, derivatives of ethyl 2-cyano compounds have been tested against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from moderate to potent levels depending on structural variations.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Ethyl 2-cyano-3-(trifluorophenyl) | MRSA | 62.5 - 125 |
| Ethyl 2-cyano-3-(trifluorophenyl) | E. coli | 125 - 250 |
These results indicate that this compound may possess competitive antimicrobial properties that warrant further investigation .
Anticancer Properties
The compound's anticancer potential has also been explored in various studies. Research indicates that similar cyano-containing compounds can inhibit tumor cell proliferation by inducing apoptosis through multiple pathways, including caspase activation and modulation of cell cycle regulators.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition: The cyano group can interact with enzymatic active sites, leading to inhibition of key metabolic pathways.
- Receptor Modulation: The trifluoroanilino moiety may influence receptor binding affinity and specificity.
Ongoing research aims to elucidate the precise molecular interactions and pathways affected by this compound .
Case Studies and Research Findings
A number of studies have highlighted the biological activity of similar compounds:
- Study on Antimicrobial Activity: A comparative study demonstrated that cyanoacrylate derivatives showed varying degrees of activity against Gram-positive and Gram-negative bacteria. The study found that modifications to the phenyl ring significantly influenced antimicrobial efficacy .
- Anticancer Activity Assessment: In vitro assays indicated that certain derivatives induced apoptosis in cancer cell lines through mitochondrial pathways, suggesting potential therapeutic applications in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
